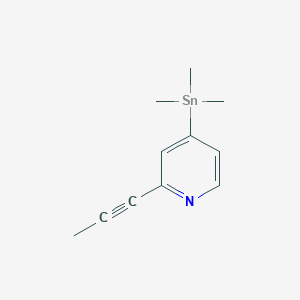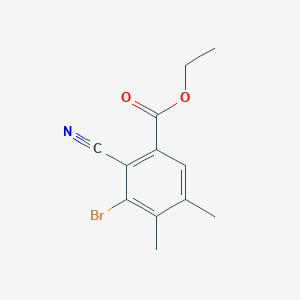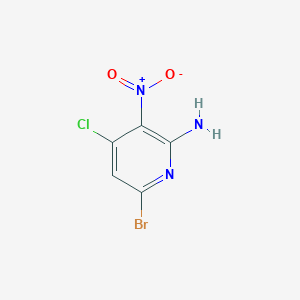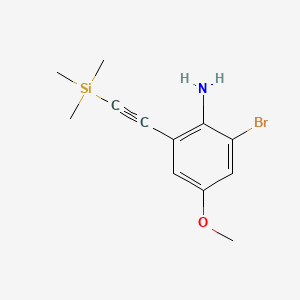
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C12H16BrNOSi. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trimethylsilyl-ethynyl group attached to an aniline core. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline typically involves a palladium-catalyzed reaction. One common method is the reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
Applications De Recherche Scientifique
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
2-((Trimethylsilyl)ethynyl)aniline: A similar compound with a different substitution pattern.
4-((Trimethylsilyl)ethynyl)aniline: Another derivative with a trimethylsilyl-ethynyl group at a different position.
Uniqueness: 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy group provides electron-donating properties that can influence the compound’s reactivity .
Propriétés
Formule moléculaire |
C12H16BrNOSi |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16BrNOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,14H2,1-4H3 |
Clé InChI |
GGTAZTYXVMCLTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)N)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


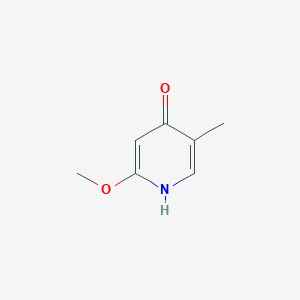
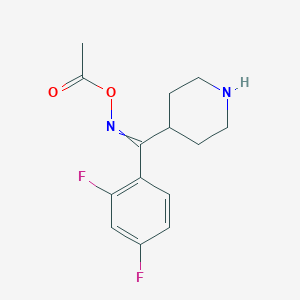
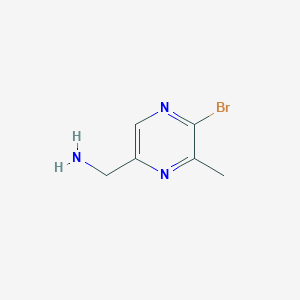



![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)



